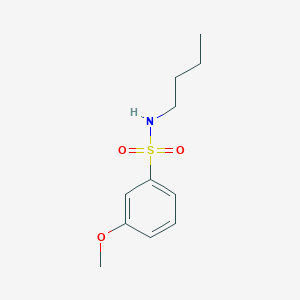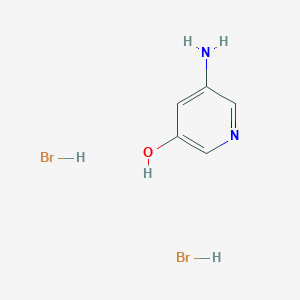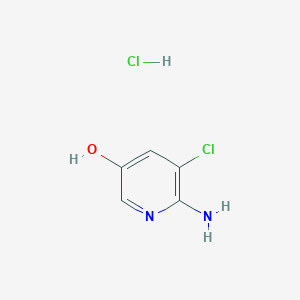
N-Butyl-3-Methoxybenzol-1-sulfonamid
Übersicht
Beschreibung
N-butyl-3-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol. It is a derivative of benzene sulfonamide, featuring a butyl group and a methoxy group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
N-butyl-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of materials, such as polymers and coatings, due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methoxybenzene-1-sulfonamide typically involves the following steps:
Benzene Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to produce benzene sulfonic acid.
Butylation: The benzene sulfonic acid is then reacted with butyl chloride in the presence of an alkali such as sodium hydroxide to introduce the butyl group, forming N-butylbenzenesulfonamide.
Methoxylation: The N-butylbenzenesulfonamide undergoes methylation using methanol and an acid catalyst to introduce the methoxy group, resulting in N-butyl-3-methoxybenzene-1-sulfonamide.
Industrial Production Methods: In an industrial setting, the production of N-butyl-3-methoxybenzene-1-sulfonamide may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-butyl-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or other alkyl/aryl groups can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfonic acids, nitro derivatives, and other oxidized forms.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Derivatives with different alkyl or aryl groups attached to the benzene ring.
Wirkmechanismus
N-butyl-3-methoxybenzene-1-sulfonamide is similar to other benzene sulfonamides, such as N-tert-butyl-3-methoxybenzene-1-sulfonamide and N-butylbenzenesulfonamide. its unique combination of functional groups (butyl and methoxy) distinguishes it from these compounds. The presence of the methoxy group, in particular, can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-3-methoxybenzene-1-sulfonamide
N-butylbenzenesulfonamide
3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide
Eigenschaften
IUPAC Name |
N-butyl-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-8-12-16(13,14)11-7-5-6-10(9-11)15-2/h5-7,9,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWARTXGJIWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)

![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)

